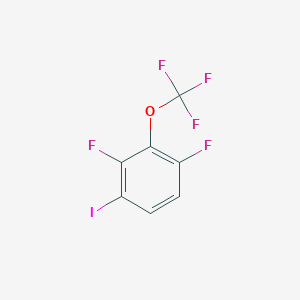

2,4-Difluoro-3-(trifluoromethoxy)iodobenzene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

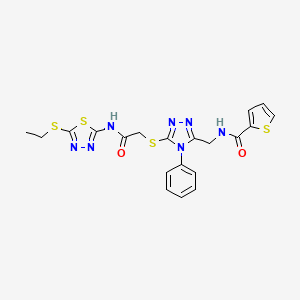

2,4-Difluoro-3-(trifluoromethoxy)iodobenzene, also known as DFI, is an aryl iodide that has been widely studied for its potential as a versatile synthetic building block in various industries. It has a molecular weight of 323.99 and its IUPAC name is 1,3-difluoro-4-iodo-2-(trifluoromethoxy)benzene .

Molecular Structure Analysis

The molecular formula of this compound is C7H2F5IO . The InChI code for this compound is 1S/C7H2F5IO/c8-3-1-2-4 (13)5 (9)6 (3)14-7 (10,11)12/h1-2H .Physical and Chemical Properties Analysis

This compound is a liquid at ambient temperature . Unfortunately, specific physical and chemical properties such as boiling point, density, and refractive index were not found in the retrieved data.Applications De Recherche Scientifique

Fluorination in Organic Synthesis

2,4-Difluoro-3-(trifluoromethoxy)iodobenzene plays a significant role in the synthesis of fluorinated organic compounds. The incorporation of fluorine atoms into organic molecules can dramatically alter their physical, chemical, and biological properties. For example, the palladium-catalyzed trifluoroethylation of organoboronic acids and esters is a key method in medicinal chemistry, providing access to trifluoromethylated arenes that are valuable in drug discovery and development (Zhao & Hu, 2012).

Catalysts in Organic Reactions

This compound has also been utilized as a catalyst or reagent in various organic reactions, such as in the synthesis of aryl(2,4,6-trimethoxyphenyl)iodonium trifluoroacetate salts. These salts are produced from aryl iodides under mild conditions, broadening the scope of iodine-mediated transformations in organic synthesis (Carreras, Sandtorv, & Stuart, 2017). Moreover, its use in recyclable polymer-supported iodobenzene-mediated electrocatalytic fluorination in ionic liquid highlights its role in sustainable chemistry practices (Sawamura, Kuribayashi, Inagi, & Fuchigami, 2010).

Halogenation and Functionalization

The controlled halogenation of trifluoromethoxybenzene to produce mono-, di-, tri-, and tetrachloro derivatives demonstrates the versatility of this compound in synthesizing halogenated compounds without hydrolysis of the -OCF3 group. This property is crucial for creating stable halogenated products with specific configurations for further chemical investigations and applications (Herkes, 1977).

Photoredox Catalysis

In the realm of photoredox catalysis, this compound is instrumental in the development of new protocols for tri- and difluoromethylation. This approach is especially pertinent in pharmaceuticals and agrochemicals, where fluorinated motifs are sought after for their unique properties. The design of redox-neutral oxidative quenching cycles enabled by this compound facilitates efficient and selective radical fluoromethylation under mild conditions, showcasing its potential in organic synthesis (Koike & Akita, 2016).

Safety and Hazards

This compound is associated with several hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include wearing protective gloves, clothing, and eye/face protection, and avoiding breathing dust/fume/gas/mist/vapors/spray .

Propriétés

IUPAC Name |

1,3-difluoro-4-iodo-2-(trifluoromethoxy)benzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2F5IO/c8-3-1-2-4(13)5(9)6(3)14-7(10,11)12/h1-2H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXBBNCWTUTZHKT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1F)OC(F)(F)F)F)I |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2F5IO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.99 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6,12-Dimethyl-2-oxo-N-propan-2-yl-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide](/img/structure/B2661316.png)

![(2-ethylbenzo[d]thiazol-6-yl)(4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)piperidin-1-yl)methanone](/img/structure/B2661318.png)

![2-(1,3-dioxoisoindolin-2-yl)-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide](/img/structure/B2661320.png)

![N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}phenyl)methanesulfonamide](/img/structure/B2661323.png)

![4-[4-(4-Chlorophenyl)-5-methyl-1H-imidazol-2-yl]-2-[3-(trifluoromethyl)phenyl]-1,3-thiazole](/img/structure/B2661329.png)

![3-(4-Chlorobenzoyl)-1-[(3-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2661330.png)

![6-(4-(5-Chloropyrimidin-2-yl)-1,4-diazepan-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2661332.png)

![N-(1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-4,4,4-trifluoro-N-methylbutanamide](/img/structure/B2661334.png)

![1,2,7-Triazaspiro[2.5]oct-1-ene;hydrochloride](/img/structure/B2661337.png)